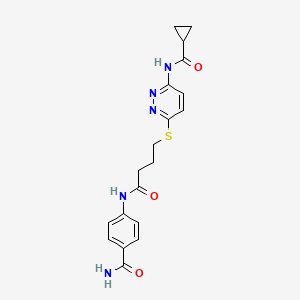

![molecular formula C14H16N2O2 B2533608 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid CAS No. 957290-80-1](/img/structure/B2533608.png)

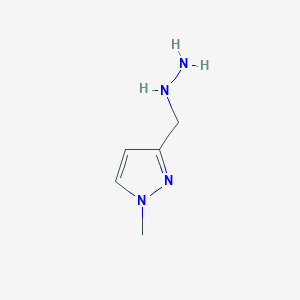

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their various potential applications in the field of chemistry and medicine .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could be similar to the compound , has been demonstrated in various studies. These ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reported the synthesis of multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands via an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a flat and rigid structure, thermal stability, and the ability to form unique coordination with metal ions . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Chemical Reactions Analysis

Pyrazole-based ligands have been used in various applications including as catalysts for hydrolysis reactions and oxidation . In one study, excellent catalytic activities for the oxidation of catechol to o-quinone were obtained using pyrazole-based ligands .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For instance, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Agents

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid: derivatives have shown significant potential as antileishmanial and antimalarial agents. Research indicates that these compounds can effectively inhibit the growth of Leishmania and Plasmodium species, which are responsible for leishmaniasis and malaria, respectively . The molecular structure of these derivatives allows them to interact with specific enzymes and proteins in the pathogens, leading to their inhibition and eventual death.

Anti-inflammatory Agents

This compound has been explored for its anti-inflammatory properties. The pyrazole ring in its structure is known to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for the development of new anti-inflammatory drugs that could be used to treat conditions like arthritis and other inflammatory diseases .

Anticancer Agents

Research has shown that 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid derivatives can act as potent anticancer agents. These compounds have been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell proliferation and survival. This makes them promising candidates for the development of new cancer therapies .

Antimicrobial Agents

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. The mechanism of action typically involves disrupting the cell membrane or inhibiting essential enzymes required for microbial growth . This application is particularly important in the context of rising antibiotic resistance.

Coordination Chemistry

In coordination chemistry, 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid is used as a ligand to form complexes with various metal ions. These metal complexes have unique properties that can be exploited in catalysis, material science, and as models for biological systems . The ability to form stable complexes with metals like nickel, copper, and zinc makes this compound valuable in this field.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .

Biochemical Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Result of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Propriétés

IUPAC Name |

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-9-11(2)16(15-10)13-6-3-12(4-7-13)5-8-14(17)18/h3-4,6-7,9H,5,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVUVAJZAGAJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

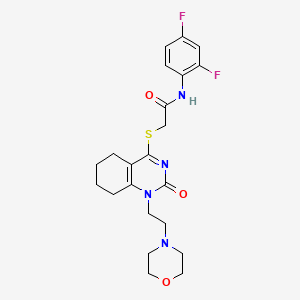

![7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2533528.png)

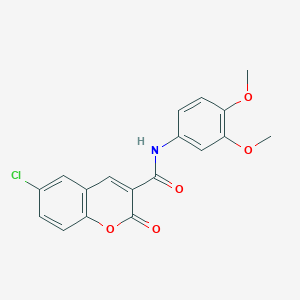

![N-(3-chloro-4-fluorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2533532.png)

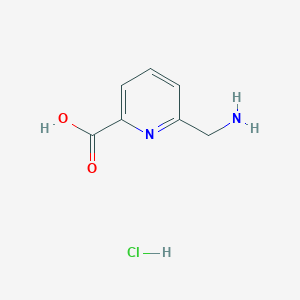

![5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one](/img/no-structure.png)

![6-(Bromomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2533535.png)

![2-[(4-Bromophenyl)amino]ethan-1-ol](/img/structure/B2533536.png)

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2533543.png)